Norephedrine,5-ethoxy-2-hydroxy-(6CI)
Description
Norephedrine (phenylpropanolamine) is a sympathomimetic amine structurally related to ephedrine and amphetamine. It is characterized by a β-hydroxyl group and a primary amine group on its phenethylamine backbone . Norephedrine occurs naturally in Ephedra species and has been used in decongestants and appetite suppressants, though its use is now restricted in some regions due to cardiovascular risks . Unlike ephedrine, norephedrine lacks an N-methyl group, which influences its metabolic stability and pharmacological effects .
Properties
CAS No. |
110492-83-6 |
|---|---|
Molecular Formula |
C11H17NO3 |
Synonyms |
Norephedrine,5-ethoxy-2-hydroxy-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Relationships
Key structural differences among norephedrine and its analogs are summarized below:
| Compound | Substituents | Structural Relationship to Norephedrine |
|---|---|---|
| Norephedrine | β-OH, NH₂ | Baseline compound |
| Ephedrine | β-OH, N-CH₃ | N-methylated analog |
| Pseudoephedrine | β-OH, N-CH₃ (stereoisomer of ephedrine) | Stereochemical variant |
| Amphetamine | H (replaces β-OH) | Lacks hydroxyl group; increased lipophilicity |
| Methylephedrine | β-OH, N-CH₂CH₃ | N-ethylated analog |
| Cathinone | β-keto, NH₂ | Ketone group replaces β-hydroxyl |
The β-hydroxyl group in norephedrine enhances metabolic stability compared to amphetamine, which lacks this group . N-methylation in ephedrine and methylephedrine increases their metabolism via hepatic N-demethylation .
Pharmacokinetic and Metabolic Properties
Key Findings:
- Urinary Excretion: Under acidic urine conditions, norephedrine is excreted predominantly unchanged (70–90%), whereas ephedrine and methylephedrine undergo significant metabolism (e.g., N-demethylation) .
- pH Sensitivity : The β-hydroxyl group reduces pH-dependent renal reabsorption compared to amphetamines, leading to faster excretion .
- Metabolic Conversion: Ephedrine is partially converted to norephedrine (13.2% in humans) via N-demethylation, modeled by Michaelis-Menten kinetics .
Table: Comparative Pharmacokinetics
| Parameter | Norephedrine | Ephedrine | Methylephedrine |
|---|---|---|---|
| % Excreted Unchanged | 70–90% | 50–70% | <30% |
| Primary Metabolic Pathway | None | N-demethylation | N-demethylation |
| pH Sensitivity | Low | Moderate | High |
Pharmacological Effects
- Immune Modulation: Norephedrine increases T-lymphocyte proliferation, contrasting with khat extract, which suppresses immune cell activity .
- Cardiovascular Risks: The lowest observed adverse effect level (LOAEL) for norephedrine is 37.5 mg/day, linked to hypertension and tachycardia .
- Neurotransmitter Activity: Unlike cathinone (a β-keto analog), norephedrine lacks significant dopaminergic effects but retains adrenergic activity due to its hydroxyl and amine groups .
Acid-Base Properties
Norephedrine has two ionizable groups:
- pKa₁ (amino group): 8.9
- pKa₂ (hydroxyl group): 10.2 Its isoelectric point (IEP) is ~9.55, comparable to metaraminol, another β-hydroxylated phenethylamine . The hydroxyl group’s higher pKa₂ distinguishes it from non-hydroxylated analogs like amphetamine (pKa ~9.9) .
Analytical Detection Challenges
Spectroscopic methods (e.g., Raman, FTIR) struggle to distinguish norephedrine from structurally similar compounds like pseudoephedrine in complex mixtures. Electrochemical sensors achieve higher specificity (96.7% sensitivity) but face interference from caffeine and sugars .
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